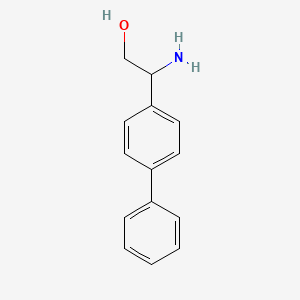

![molecular formula C9H12ClN5 B1653331 Clorhidrato de 1-[4-(2H-1,2,3,4-tetrazol-5-il)fenil]etan-1-amina CAS No. 1803609-77-9](/img/structure/B1653331.png)

Clorhidrato de 1-[4-(2H-1,2,3,4-tetrazol-5-il)fenil]etan-1-amina

Descripción general

Descripción

Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields such as medicinal chemistry and agriculture .

Synthesis Analysis

Tetrazoles can be synthesized through several methods. One common method is the reaction of nitriles with sodium azide in the presence of a catalyst . This reaction is known as the Huisgen cycloaddition .Molecular Structure Analysis

Tetrazoles have a five-membered ring structure with four nitrogen atoms and one carbon atom . The presence of multiple nitrogen atoms gives tetrazoles their unique properties, such as their high nitrogen content .Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions due to the presence of multiple reactive nitrogen atoms. They can react with acidic materials and strong oxidizers to produce corrosive and toxic gases . They can also react with active metals to produce new compounds .Physical and Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They have a melting point of around 155-157°C . They are soluble in water and acetonitrile .Aplicaciones Científicas De Investigación

Bioisósteros: Los tetrazoles actúan como bioisósteros no clásicos de los ácidos carboxílicos debido a sus valores de pKa cercanos . Esta propiedad los convierte en valiosos en el diseño de nuevos fármacos con propiedades mejoradas.

Química del clic y bioconjugación

La química del clic, caracterizada por su alta eficiencia y selectividad, se ha utilizado ampliamente en diversas aplicaciones biomédicas. Los tetrazoles son actores clave en las reacciones de clic. Así es como contribuyen:

- Reacciones de clic: La química del clic une biomoléculas y moléculas de reporteros. Los investigadores la utilizan para el etiquetado, la obtención de imágenes y la administración de fármacos. La funcionalidad azida del compuesto puede participar en reacciones de clic, lo que permite una bioconjugación eficiente .

Otras aplicaciones

Si bien los campos anteriores destacan aplicaciones significativas, los tetrazoles continúan inspirando la investigación en diversas áreas:

En resumen, el compuesto "Clorhidrato de 1-[4-(2H-1,2,3,4-tetrazol-5-il)fenil]etan-1-amina" es prometedor en la química medicinal, la ciencia de los materiales y más allá. Sus propiedades únicas lo convierten en un tema intrigante para la investigación e innovación en curso . 🌟

Mecanismo De Acción

Target of Action

Similar compounds, such as candesartan, are known to act on the renin-angiotensin system, which regulates blood pressure in the body and brain .

Mode of Action

It’s worth noting that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Pharmacokinetics

It’s worth noting that similar compounds, such as candesartan, are known to cross the blood-brain barrier .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Tetrazoles have a wide range of applications in various fields, and research is ongoing to develop new synthesis methods and applications for these compounds . For example, they are being studied for their potential use in the design and development of more selective and potent anticancer molecules .

Análisis Bioquímico

Biochemical Properties

The tetrazole ring in 1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride is a five-membered aza compound with 6π electrons . It shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) . The acidic nature of tetrazole is similar to corresponding carboxylic acids . This compound can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .

Cellular Effects

For instance, Candesartan, an angiotensin II receptor antagonist with a tetrazole ring, is known to mediate inflammation, blood-brain barrier maintenance, and neuron survival .

Molecular Mechanism

Tetrazoles are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .

Temporal Effects in Laboratory Settings

1-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]ethan-1-amine hydrochloride shows good thermal stability . It is stable up to 300 °C

Metabolic Pathways

Tetrazoles are known to be involved in various biochemical reactions due to their ability to form stable metallic compounds and molecular complexes .

Propiedades

IUPAC Name |

1-[4-(2H-tetrazol-5-yl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.ClH/c1-6(10)7-2-4-8(5-3-7)9-11-13-14-12-9;/h2-6H,10H2,1H3,(H,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCITYJEMFRYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=NNN=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-77-9 | |

| Record name | Benzenemethanamine, α-methyl-4-(2H-tetrazol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

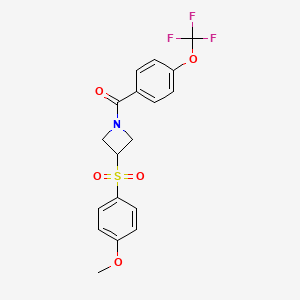

![tert-butyl N-methyl-N-{1-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]pyrrolidin-3-yl}carbamate](/img/structure/B1653248.png)

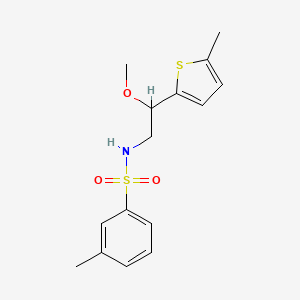

![6-bromo-8-chloro-1-[(5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1653251.png)

![4-(2-bromophenoxy)-1-{6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-1-yl}butan-1-one](/img/structure/B1653252.png)

![N,N-dimethyl-2-[phenyl(1-phenylethyl)amino]acetamide](/img/structure/B1653258.png)

![1-hydroxy-N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1653259.png)

![[5-({4-[(Oxolan-3-yl)methoxy]piperidin-1-yl}methyl)furan-2-yl]methanol](/img/structure/B1653260.png)

![2-{[(2-Ethoxyethyl)sulfanyl]methyl}-5-nitro-1,3-benzoxazole](/img/structure/B1653264.png)

![4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1653267.png)